molecular formula C28H30N2O2 B601928 Darifenacin Impurity CAS No. 1048979-09-4

Darifenacin Impurity

Cat. No.: B601928
CAS No.: 1048979-09-4
M. Wt: 426.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Darifenacin impurities undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, acids, bases, and solvents. Major products formed from these reactions include various degradation products and by-products, such as Imp-A, Imp-B, Imp-C, and Imp-D .

Scientific Research Applications

Scientific Research Applications

Darifenacin Impurity has several applications across different scientific domains:

  • Chemistry : It serves as a model compound for studying N-oxide formation and reactivity, providing insights into oxidation processes in organic chemistry.
  • Biology : Research has investigated its effects on biological systems, particularly regarding its interaction with muscarinic receptors.
  • Medicine : The impurity's presence in pharmaceutical formulations raises questions about drug stability and efficacy, necessitating studies to understand its impact on therapeutic outcomes.
  • Industry : this compound is explored in developing nanocarrier-based drug delivery systems aimed at enhancing bioavailability and stability of therapeutic agents.

Pharmacokinetics

The pharmacokinetic parameters of Darifenacin have been studied extensively, yet those for its impurities are less well-documented. Preliminary hypotheses suggest that this compound may follow similar metabolic pathways as darifenacin, primarily involving cytochrome P450 enzymes (CYP2D6 and CYP3A4). Variations in chemical structure could lead to differences in bioavailability and clearance rates .

Table 1: Pharmacokinetic Parameters of Darifenacin

ParameterValue (7.5 mg)Value (15 mg)
Bioavailability15%19%
Peak Plasma Concentration~7 hours~7 hours
Volume of Distribution163 L163 L
Clearance40 L/hour40 L/hour

Clinical Implications

The presence of impurities like this compound can significantly influence the clinical efficacy of darifenacin formulations. A pooled analysis from phase III studies indicated that darifenacin effectively reduced episodes of incontinence and urgency; however, variations in impurity levels could lead to different patient responses .

Table 2: Efficacy Outcomes in OAB Patients

Treatment Group% Reduction in IEs/week (Week 12)% Reduction in Urgency Episodes/day
Darifenacin 7.5 mg81.8%84.6%
Darifenacin 15 mg82.3%83.3%
Placebo58.4%60%

Case Studies and Research Findings

Efficacy in OAB Treatment : Clinical studies have shown that darifenacin significantly reduces OAB symptoms; however, the specific impact of impurities like this compound on treatment outcomes requires further exploration .

Metabolic Pathways : Studies indicate that darifenacin undergoes extensive first-pass metabolism with approximately 15% bioavailability. The metabolic fate of impurities could influence their biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Darifenacin impurities can be compared with impurities from other antimuscarinic drugs used to treat overactive bladder, such as oxybutynin and solifenacin . While the impurities from these drugs may have similar chemical structures, the specific impurities and their impact on the drug’s efficacy and safety can vary. Darifenacin’s unique selectivity for the M3 receptor distinguishes it from other similar compounds .

Similar Compounds

    Oxybutynin: Another antimuscarinic drug used to treat overactive bladder.

    Solifenacin: A selective M3 receptor antagonist used for similar indications.

    Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.

These compounds share similar therapeutic uses but differ in their chemical structures and selectivity for muscarinic receptors .

Biological Activity

Darifenacin is a selective muscarinic M3 receptor antagonist primarily used for the treatment of overactive bladder (OAB) symptoms, including urgency and incontinence. However, during its synthesis, various impurities can form, notably darifenacin dimer and other related compounds. Understanding the biological activity of these impurities is crucial for ensuring the safety and efficacy of darifenacin as a pharmaceutical agent.

Identification of Impurities

Recent studies have identified significant dimer impurities in darifenacin hydrobromide through advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The two key impurities identified are:

  • Darifenacin Dimer
  • Darifenacin Dimer-1

These impurities arise from condensation reactions during the synthesis process, highlighting the need for stringent control over manufacturing conditions to minimize their formation .

Darifenacin acts by selectively blocking M3 muscarinic receptors in the bladder, leading to reduced involuntary contractions and increased bladder capacity. This mechanism is essential in alleviating symptoms associated with OAB. The presence of impurities can potentially alter this mechanism or introduce unwanted side effects.

Table 1: Summary of Biological Activity

CompoundReceptor TargetEffect on Bladder FunctionClinical Relevance
DarifenacinM3 MuscarinicIncreases bladder capacity, reduces urgencyEffective for OAB treatment
Darifenacin DimerUnknownPotentially altered pharmacodynamicsMay impact efficacy and safety
Darifenacin Dimer-1UnknownPotentially altered pharmacodynamicsMay impact efficacy and safety

Efficacy and Safety Profile

A pooled analysis of three phase III clinical trials demonstrated that darifenacin significantly reduces incontinence episodes and improves bladder function compared to placebo. Patients receiving darifenacin reported a notable decrease in urgency and frequency of urination . However, the specific effects of identified impurities on this profile remain under investigation.

Impurity Characterization Studies

Research has shown that the identified impurities can affect the pharmacokinetic properties of darifenacin. For instance, studies using LC-ESI/MS have confirmed the structures of these impurities and their potential to alter drug metabolism . The implications of these findings suggest that rigorous impurity characterization is essential for compliance with regulatory standards.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Darifenacin impurities in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary method for detecting Darifenacin impurities, validated per ICH Q2(R1) guidelines . Researchers should include specificity testing to distinguish impurities from the parent compound and degradation products. For quantification, use reference standards with established purity (e.g., Darifenacin Des-Nitrile Impurity, C₂₇H₂₉NO, MW 383.53) and calibrate against batch-specific impurity profiles .

Q. What are the regulatory requirements for impurity limits in Darifenacin during early-phase clinical trials?

  • Methodological Answer : Phase I trials require preliminary impurity limits based on batch analysis data, ensuring impurity levels in clinical samples do not exceed those supported by animal safety studies. Phase II/III trials demand stricter validation, including genotoxic impurity assessments (e.g., Ames test) and stability studies under ICH Q3A/B guidelines . Limits must align with pharmacopeial standards or ICH thresholds, with justification provided in Chemistry, Manufacturing, and Controls (CMC) documentation .

Q. How should researchers validate the purity of Darifenacin impurities for structural characterization?

  • Methodological Answer : Use orthogonal techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline impurities). For example, Darifenacin hydrate’s crystal structure was confirmed via single-crystal X-ray diffraction . Purity validation requires ≥95% chromatographic homogeneity, supported by UV/Vis and diode-array detection (DAD) .

Advanced Research Questions

Q. How can researchers resolve contradictory impurity profiling data across Darifenacin batches?

  • Methodological Answer : Conduct root-cause analysis using:

  • Comparative batch studies : Analyze raw material sources, synthesis pathways, and storage conditions (e.g., thermal stability of Darifenacin hydrate ).
  • Statistical tools : Apply multivariate analysis (e.g., PCA) to identify outliers in impurity datasets .
  • Orthogonal methods : Cross-validate results using LC-MS/MS for trace impurities and headspace GC-MS for volatile byproducts .

Q. What methodologies are used to elucidate the structure of unknown Darifenacin impurities?

  • Methodological Answer :

Isolation : Scale-up synthesis or preparative HPLC to isolate impurities (≥50 mg for NMR analysis).

Structural analysis :

  • HRMS : Determine molecular formula (e.g., Darifenacin Des-Nitrile Impurity, exact mass 383.2250).
  • 2D-NMR : Assign connectivity via COSY, HSQC, and HMBC experiments.
  • Degradation studies : Stress testing (e.g., hydrolysis, oxidation) to correlate impurity formation with synthesis conditions .

Q. How do synthesis pathways influence the formation of Darifenacin impurities?

  • Methodological Answer : Key factors include:

  • Reagent purity : Metal catalysts (e.g., palladium) may introduce inorganic impurities.
  • Reaction intermediates : Monitor for pyrrolidine derivatives (common in Darifenacin’s structure) using in-situ FTIR .
  • Post-synthesis steps : Lyophilization or recrystallization may generate hydrates or polymorphic impurities .

Q. Key Recommendations for Researchers

  • Experimental Design : Include forced degradation studies (acid/base hydrolysis, thermal stress) to predict impurity behavior .
  • Data Integrity : Use open-ended questions in batch records to capture unexpected observations, enhancing fraud detection .
  • Compliance : Align impurity limits with FDA’s "Guidance for Industry: Drug Substance Chemistry" (2004) and ICH Q3A .

Properties

CAS No.

1048979-09-4

Molecular Formula

C28H30N2O2

Molecular Weight

426.55

Appearance

Off-White Solid

melting_point

125-127°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide;  UK-201705

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.